molecular formula C21H32O10 B1244132 dihydrophaseic acid 4-O-beta-D-glucoside

dihydrophaseic acid 4-O-beta-D-glucoside

Cat. No. B1244132
M. Wt: 444.5 g/mol
InChI Key: UHHVHDDICOEBTQ-WTZDRGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrophaseic acid 4-O-beta-D-glucoside is a beta-D-glucoside. It derives from a phaseic acid.

Scientific Research Applications

Identification and Presence in Fruits

  • Dihydrophaseic acid 4-O-beta-D-glucoside has been identified in various fruits. In avocado (Persia americana), it was found as a new conjugate of dihydrophaseic acid, indicating its presence in certain fruits (Hirai & Koshimįzu, 1983).

Anti-influenza A Virus Activities

  • Chemical constituents from Canarium album Raeusch, including dihydrophaseic acid glucoside isomers, were isolated and their structures were determined. Although the direct anti-influenza A virus activities of these specific isomers were not detailed, other compounds in the study showed significant inhibitory effects (Yang et al., 2018).

Antioxidant Properties

  • New sesquiterpenoid glycosides including dihydrophaseic acid 4-O-beta-D-glucoside derivatives were isolated from Zanthoxylum armatum stems. These compounds demonstrated moderate scavenging activity in DPPH free radical assay (Liu et al., 2019).

Metabolic Studies in Plants

  • Research on avocado seeds isolated two glucosylated abscisic acid derivatives, providing insights into abscisic acid metabolism in plants. This includes the novel beta-d-glucoside of epi-dihydrophaseic acid (Ramos et al., 2004).
  • Another study on Carthamus tinctorius L. (safflower) identified dihydrophaseic acid glucosides with potential therapeutic applications in treating obesity (Baek et al., 2020).

Major Metabolite of Abscisic Acid

  • Dihydrophaseic acid 4-O-beta-D-glucoside was characterized as a major metabolite of abscisic acid in tomato shoots, indicating its significant role in plant metabolism (Milborrow & Vaughan, 1982).

Other Applications

  • The compound was also isolated from other sources such as the pellicle of walnuts (Juglans regia) and its structure was elucidated, contributing to the understanding of the chemical composition of these plants (Cai et al., 2012).
  • It has been identified as a metabolite in higher plants, playing a role in plant physiological processes (Koshimįzu & Hirai, 1983).

properties

Molecular Formula

C21H32O10

Molecular Weight

444.5 g/mol

IUPAC Name

(2Z,4E)-5-[(1R,3S,5R,8S)-8-hydroxy-1,5-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid

InChI

InChI=1S/C21H32O10/c1-11(6-14(23)24)4-5-21(28)19(2)7-12(8-20(21,3)29-10-19)30-18-17(27)16(26)15(25)13(9-22)31-18/h4-6,12-13,15-18,22,25-28H,7-10H2,1-3H3,(H,23,24)/b5-4+,11-6-/t12-,13+,15+,16-,17+,18+,19+,20+,21-/m0/s1

InChI Key

UHHVHDDICOEBTQ-WTZDRGJSSA-N

Isomeric SMILES

C/C(=C/C(=O)O)/C=C/[C@@]1([C@@]2(C[C@@H](C[C@]1(OC2)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O

Canonical SMILES

CC(=CC(=O)O)C=CC1(C2(CC(CC1(OC2)C)OC3C(C(C(C(O3)CO)O)O)O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dihydrophaseic acid 4-O-beta-D-glucoside
Reactant of Route 2
dihydrophaseic acid 4-O-beta-D-glucoside
Reactant of Route 3
dihydrophaseic acid 4-O-beta-D-glucoside
Reactant of Route 4
dihydrophaseic acid 4-O-beta-D-glucoside
Reactant of Route 5
dihydrophaseic acid 4-O-beta-D-glucoside
Reactant of Route 6
dihydrophaseic acid 4-O-beta-D-glucoside

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